molecular formula C37H51O4P B12836137 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid

2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid

Cat. No.: B12836137
M. Wt: 590.8 g/mol
InChI Key: YYMCSSYLZLGVOV-UHFFFAOYSA-N
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Description

2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is a complex organic compound that features a phosphine ligand. This compound is notable for its steric bulk and electron-donating properties, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid typically involves the phosphorylation of benzoic acid derivatives with bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful formation of the phosphine ligand .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid undergoes various types of reactions, including:

    Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution reactions. The conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid exerts its effects is primarily through its role as a ligand. The phosphine ligand coordinates with transition metals, facilitating various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the stability and reactivity of the metal center, leading to improved catalytic performance .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
  • 2-(Diphenylphosphino)benzoic acid
  • 2,2′-Bis(diphenylphosphino)-1,1′-biphenyl

Uniqueness

Compared to similar compounds, 2-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)benzoic acid is unique due to its combination of steric bulk and electron-donating properties. This makes it particularly effective in catalytic processes that require both stability and reactivity. Its ability to participate in a wide range of reactions also sets it apart from other phosphine ligands .

Properties

Molecular Formula

C37H51O4P

Molecular Weight

590.8 g/mol

IUPAC Name

2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzoic acid

InChI

InChI=1S/C37H51O4P/c1-34(2,3)26-19-23(20-27(31(26)40-13)35(4,5)6)42(30-18-16-15-17-25(30)33(38)39)24-21-28(36(7,8)9)32(41-14)29(22-24)37(10,11)12/h15-22H,1-14H3,(H,38,39)

InChI Key

YYMCSSYLZLGVOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C

Origin of Product

United States

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